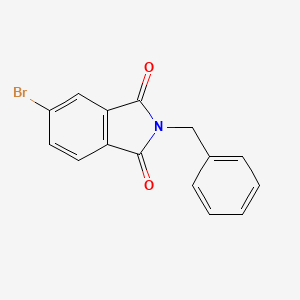

2-Benzyl-5-bromoisoindoline-1,3-dione

Description

BenchChem offers high-quality 2-Benzyl-5-bromoisoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-bromoisoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOGZPQVJLPGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367355 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82104-06-1 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-5-bromoisoindoline-1,3-dione: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Within this context, heterocyclic scaffolds serve as foundational frameworks for a vast array of biologically active compounds. Among these, the isoindoline-1,3-dione moiety has garnered significant attention due to its presence in numerous compounds exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. This technical guide provides a comprehensive overview of 2-Benzyl-5-bromoisoindoline-1,3-dione, a key synthetic intermediate poised for the elaboration into more complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and its pivotal role as a precursor to potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. While specific experimental data for 2-Benzyl-5-bromoisoindoline-1,3-dione is not extensively documented in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from closely related analogues.

| Property | Value | Source/Basis |

| CAS Number | 82104-06-1 | |

| Molecular Formula | C₁₅H₁₀BrNO₂ | |

| Molecular Weight | 316.15 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. For the related compound 1-Benzyl-5-bromoindoline-2,3-dione, a melting point of 151.0 to 155.0 °C has been reported.[1] | Inferred from related structures |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and moderately soluble in alcohols like ethanol and methanol. Sparingly soluble in water. | Inferred from structural analogues |

| Storage | Sealed in a dry, room temperature environment is recommended.[2] |

Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione: A Mechanistic Approach

The synthesis of N-substituted isoindoline-1,3-diones is a well-established transformation in organic chemistry, typically proceeding through the condensation of a primary amine with a phthalic anhydride derivative. The synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione follows this reliable methodology.

Conceptual Synthetic Workflow

The logical pathway for the synthesis of the title compound involves the reaction of 4-bromophthalic anhydride with benzylamine. This reaction is a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration.

Caption: Synthetic workflow for 2-Benzyl-5-bromoisoindoline-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-substituted phthalimides.[3][4]

Materials:

-

4-Bromophthalic anhydride

-

Benzylamine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromophthalic anhydride (1.0 equivalent) and glacial acetic acid.

-

Addition of Amine: To the stirred suspension, add benzylamine (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-Benzyl-5-bromoisoindoline-1,3-dione as a solid.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid serves as a polar protic solvent that facilitates the reaction and can also act as a catalyst for the dehydration step.

-

Stoichiometry: A slight excess of benzylamine is often used to ensure the complete consumption of the phthalic anhydride.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the imide ring.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromo-substituted phthalimide ring and the benzyl group, as well as a singlet for the benzylic methylene protons.

-

Aromatic Protons (Phthalimide Ring): Signals in the range of δ 7.5-8.0 ppm. The bromine substitution will influence the splitting pattern.

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (-CH₂-): A singlet around δ 4.8-5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the benzylic carbon.

-

Carbonyl Carbons (-C=O): Two signals in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule.

-

C=O Stretch (Imide): Two characteristic strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

-

C-N Stretch: An absorption band in the region of 1350-1400 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Role in Drug Development: A Precursor to Anticancer Agents

The primary significance of 2-Benzyl-5-bromoisoindoline-1,3-dione lies in its utility as a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a range of biological activities.[5][7][8]

Pathway to Bioactive Molecules

The bromine atom on the phthalimide ring serves as a convenient handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the introduction of diverse substituents. The benzyl group provides steric bulk and lipophilicity, which can be crucial for molecular recognition and cell permeability.

Caption: Role of the title compound as a key synthetic intermediate.

Research on structurally related compounds has demonstrated potent anticancer activity. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer.[1][9][10][11][12] These studies often reveal that the nature of the substituent at the 5-position of the isoindoline core significantly influences the biological activity.[7] The bromo-substituent in 2-Benzyl-5-bromoisoindoline-1,3-dione provides a strategic point for diversification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against cancer-related targets.

Conclusion

2-Benzyl-5-bromoisoindoline-1,3-dione is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of a modifiable bromide group make it an attractive starting material for the generation of compound libraries aimed at discovering novel therapeutic agents. The established anticancer activity of related isoindoline-1,3-dione derivatives underscores the importance of this scaffold and positions 2-Benzyl-5-bromoisoindoline-1,3-dione as a key building block for the development of next-generation oncology drugs. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

-

Ulusoy, N., Gümüş, S., & Özer, H. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 25(13), 3048. [Link]

-

Gümüş, S., & Ulusoy, N. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery, 18(5), 489-498. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594-o1595. [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

-

S. G. K. N., P. M., C. S. K., M. O., & R. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3). [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Radwan, M. A., Al-Dhfyan, A., Al-Omair, M. A., & Al-Amri, A. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 945-952. [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid, trimethylsilyl ester. Retrieved from [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. [Link]

-

Patel, R., Singh, P. K., & Saket, S. S. (2023). Physical Kinetic Study of Some Substituted Alcohols with N-Bromophthalimide in Aqueous Acetic Acid Medium. EDU Journal of International Affairs and Research (EJIAR), 2(3). [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., Elsayed, Z. M., El Hassab, M. A., Alotaibi, O. J., ... & El-Ashrey, M. K. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Semantic Scholar. [Link]

-

PubChem. (n.d.). N-benzyl-4-nitrobenzamide. Retrieved from [Link]

Sources

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | Semantic Scholar [semanticscholar.org]

Introduction: The Significance of the Phthalimide Scaffold

An In-Depth Technical Guide to 2-Benzyl-5-bromoisoindoline-1,3-dione: Properties, Synthesis, and Applications

Phthalimide derivatives are a cornerstone in the fields of synthetic organic chemistry and drug discovery.[1] Their rigid, planar structure and versatile reactivity make them crucial intermediates for a wide array of chemical transformations.[1] Among these, 2-Benzyl-5-bromoisoindoline-1,3-dione, also known as N-Benzyl-4-bromophthalimide, emerges as a particularly valuable building block. The presence of a bromine atom on the aromatic ring provides a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and applications for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in a laboratory setting. 2-Benzyl-5-bromoisoindoline-1,3-dione is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82104-06-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₀BrNO₂ | [2][5] |

| Molecular Weight | 316.15 g/mol | [2] |

| IUPAC Name | 2-benzyl-5-bromo-1H-isoindole-1,3(2H)-dione | |

| Synonyms | N-Benzyl-4-bromophthalimide, 5-Bromo-2-(phenylmethyl)-1H-isoindole-1,3(2H)-dione | [2][6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry place at room temperature. | [2] |

| InChI Key | ONOGZPQVJLPGMR-UHFFFAOYSA-N |

Structural Elucidation

The molecule's architecture consists of a central isoindoline-1,3-dione (phthalimide) ring system. A benzyl group is attached to the nitrogen atom, and a bromine atom is substituted at the 5-position of the aromatic ring. This specific arrangement dictates its chemical behavior.

Caption: Chemical structure of 2-Benzyl-5-bromoisoindoline-1,3-dione.

Synthesis Protocol: A Validated Approach

The synthesis of N-substituted phthalimides is a well-established transformation. For 2-Benzyl-5-bromoisoindoline-1,3-dione, a robust and efficient method involves the condensation of 4-bromophthalic acid (or its anhydride) with benzylamine.

Rationale Behind Experimental Choices

-

Reactants: 4-Bromophthalic anhydride is the preferred starting material due to its higher reactivity compared to the corresponding diacid. Benzylamine serves as the nitrogen source for the imide ring.

-

Solvent: A high-boiling polar aprotic solvent like glacial acetic acid or N,N-Dimethylformamide (DMF) is ideal. It effectively solubilizes the reactants and facilitates the dehydration (water removal) required for imide formation, driving the reaction to completion.

-

Temperature: The reaction is typically performed at reflux. The elevated temperature provides the necessary activation energy to overcome the energy barrier for the two-step nucleophilic acyl substitution/dehydration process.

Step-by-Step Experimental Procedure

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (1.0 eq) and glacial acetic acid (5-10 mL per gram of anhydride).

-

Reagent Addition: While stirring, slowly add benzylamine (1.05 eq) to the suspension. The addition is often exothermic.

-

Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Isolation: Pour the cooled mixture into a beaker of cold water to precipitate the product fully. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Caption: Workflow for the synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its constituent parts: the stable phthalimide core and the reactive aryl bromide.

Reactivity Profile

-

Aryl Bromide: The C-Br bond is the primary site for synthetic diversification. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. The electron-withdrawing nature of the phthalimide group can influence the oxidative addition step in these catalytic cycles.[7]

-

Phthalimide Ring: The imide functional group is generally stable under many reaction conditions, making it an excellent platform to build upon. However, the N-benzyl group can be cleaved under specific reductive or oxidative conditions if access to the secondary amine is required.

Application as a Versatile Intermediate

The true value of 2-Benzyl-5-bromoisoindoline-1,3-dione lies in its role as an intermediate. By leveraging the reactivity of the aryl bromide, chemists can access a library of substituted analogs. A pertinent example is in the development of kinase inhibitors for cancer therapy. Research has shown that scaffolds derived from N-benzyl-5-bromoindoline precursors can be elaborated into potent anticancer agents.[8][9] For instance, derivatives of the closely related 1-benzyl-5-bromoindolin-2-one have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8][9]

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety and Handling

According to safety data, 2-Benzyl-5-bromoisoindoline-1,3-dione is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and may cause an allergic skin reaction.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Measures: Standard laboratory precautions should be taken. This includes handling in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the formation of dust.[6]

Conclusion

2-Benzyl-5-bromoisoindoline-1,3-dione is a high-value chemical intermediate with a well-defined property profile. Its strategic combination of a stable phthalimide core and a synthetically versatile aryl bromide handle makes it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily engage in a variety of cross-coupling reactions allows for the systematic and efficient exploration of chemical space, paving the way for the discovery of novel therapeutics, particularly in the realm of oncology.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

-

National Institutes of Health (NIH). 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC. Available from: [Link]

-

ER Publications. Chemical Kinetic Study of some Substituted Alcohols with N - Bromophthalimide in Aqueous Acetic acid medium. Available from: [Link]

-

ResearchGate. (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

-

ResearchGate. Oxidation of benzyl ethers by N-bromosuccinimide: A kinetic and mechanistic study. Available from: [Link]

-

ResearchGate. Kinetic Study of Oxidation of Substituted Benzyl Alcohols by N-Bromophthalamide in Aqueous Acetic acid. Available from: [Link]

Sources

- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzyl-5-bromoisoindoline-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-BENZYL-5-BROMOISOINDOLINE-1,3-DIONE | 82104-06-1 [amp.chemicalbook.com]

- 4. 2-Benzyl-5-bromoisoindoline-1,3-dione | 82104-06-1 [sigmaaldrich.com]

- 5. 2-BENZYL-5-BROMOISOINDOLINE-1,3-DIONE [82104-06-1] | King-Pharm [king-pharm.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzyl-5-bromoisoindoline-1,3-dione: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1) is a substituted N-benzylphthalimide derivative of significant interest in medicinal chemistry and organic synthesis. Its structure combines the well-established phthalimide scaffold—a "privileged" motif in drug design—with a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration, and a benzyl group that can influence solubility and binding interactions. This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role as a molecular building block for the development of novel therapeutics, particularly in the domain of kinase inhibition for oncology.

Introduction and Strategic Importance

The isoindoline-1,3-dione, or phthalimide, core is a cornerstone in therapeutic agent development, famously associated with the immunomodulatory drugs thalidomide and its analogs (IMiDs).[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of biological activity. 2-Benzyl-5-bromoisoindoline-1,3-dione emerges as a particularly valuable intermediate for several reasons:

-

The Benzyl Group: The N-benzyl moiety provides a lipophilic character and can participate in crucial π-stacking or hydrophobic interactions within protein binding pockets.

-

The Bromo Substituent: The bromine atom at the 5-position is a key feature. It serves as a versatile functional handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for screening.

-

The Phthalimide Core: This planar, rigid system acts as an excellent scaffold, positioning the appended functionalities in a well-defined spatial orientation for interaction with biological targets.

This combination makes the title compound a strategic starting point for synthesizing targeted therapies. Research into structurally related compounds, such as 1-benzyl-5-bromoindolin-2-ones, has demonstrated potent anticancer activity through the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[2] This precedent underscores the potential of 2-Benzyl-5-bromoisoindoline-1,3-dione as a precursor to next-generation kinase inhibitors.

Physicochemical and Safety Data

A summary of the key properties for 2-Benzyl-5-bromoisoindoline-1,3-dione is presented below. This data is essential for experimental planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 82104-06-1 | [3][4] |

| Molecular Formula | C₁₅H₁₀BrNO₂ | [3] |

| Molecular Weight | 316.15 g/mol | [3] |

| IUPAC Name | 2-benzyl-5-bromo-1H-isoindole-1,3(2H)-dione | Sigma-Aldrich |

| Physical Form | Solid (typically white to off-white powder/crystals) | |

| Storage | Sealed in a dry environment at room temperature. | |

| Purity | Commercially available with ≥95% purity. |

Safety & Handling

This compound must be handled with appropriate laboratory precautions. It is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanism

The most direct and reliable synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione is achieved via the N-alkylation of 5-bromoisoindoline-1,3-dione (5-bromophthalimide). This reaction follows a classical nucleophilic substitution mechanism.

Reaction Scheme

Caption: Synthetic route to the target compound.

Causality and Experimental Rationale

The chosen protocol is adapted from a robust and trusted procedure published in Organic Syntheses for the parent compound, N-benzylphthalimide.[5] The logic is as follows:

-

Nucleophile Generation: The N-H proton of the phthalimide is weakly acidic. A non-nucleophilic base, anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the imide, generating the potassium phthalimide salt in situ. This greatly enhances its nucleophilicity. Using a pre-dried base is critical to prevent hydrolysis of the imide or the alkylating agent.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) is ideal. It readily dissolves the ionic intermediate (potassium phthalimide salt) and the organic electrophile (benzyl chloride) but does not solvate the nucleophile so strongly as to hinder its reactivity.

-

Electrophile: Benzyl chloride is an effective electrophile. The carbon atom bonded to the chlorine is readily attacked by the nucleophilic nitrogen, and the chloride ion is a good leaving group.

-

Temperature: Heating the reaction mixture accelerates the rate of this Sₙ2 reaction, ensuring the reaction proceeds to completion in a reasonable timeframe.

Detailed Experimental Protocol

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromoisoindoline-1,3-dione (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

-

Solvent Addition: Add a suitable volume of dry DMF to create a stirrable suspension.

-

Reagent Addition: While stirring, add benzyl chloride (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the organic product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water to remove DMF and inorganic salts. A subsequent wash with a cold, lower-polarity solvent like ethanol or isopropanol can help remove unreacted benzyl chloride.

-

Drying: Dry the purified white to off-white solid in a vacuum oven to yield 2-Benzyl-5-bromoisoindoline-1,3-dione.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | See Table below for predicted chemical shifts. Key signals include the benzyl CH₂ singlet (~4.9 ppm), multiplets for the benzyl aromatic protons (~7.2-7.4 ppm), and three distinct signals for the protons on the brominated phthalimide ring. |

| ¹³C NMR | Expect signals for two distinct carbonyl carbons (~167 ppm), the benzylic CH₂ carbon (~42 ppm), and a total of nine aromatic carbons (five from the benzyl ring and four from the phthalimide core). |

| IR Spec. | Strong characteristic peaks for the symmetric and asymmetric C=O stretching of the imide group (~1770 and 1715 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ and [M+2]⁺ should be observed in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. For C₁₅H₁₀⁷⁹BrNO₂, the expected m/z is ~315.0; for C₁₅H₁₀⁸¹BrNO₂, it is ~317.0. |

Predicted ¹H and ¹³C NMR Data

The following chemical shifts are predicted based on data from the structurally similar 2-Benzyl-5-methoxyisoindoline-1,3-dione, with adjustments for the electronic effects of bromine.[6]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~8.0 | d | 1H | Phthalimide Ring |

| H-6 | ~7.9 | dd | 1H | Phthalimide Ring |

| H-7 | ~7.8 | d | 1H | Phthalimide Ring |

| H-benzyl | ~7.2-7.4 | m | 5H | Benzyl Ring |

| CH₂ | ~4.9 | s | 2H | Benzylic CH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C=O | ~167 | Imide Carbonyls |

| C-Ar (Quaternary) | ~122-137 | 5 carbons |

| C-Ar (CH) | ~124-136 | 7 carbons |

| CH₂ | ~42 | Benzylic CH₂ |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 2-Benzyl-5-bromoisoindoline-1,3-dione is its role as a sophisticated intermediate for building molecules with therapeutic potential. Its structure is primed for creating libraries of compounds aimed at high-value biological targets like protein kinases.

Case Study: Precursor for VEGFR-2 Inhibitor Analogs

The enzyme VEGFR-2 is a key regulator of angiogenesis (the formation of new blood vessels), a process that is critical for tumor growth and metastasis. Inhibiting this kinase is a clinically validated strategy in cancer treatment. Research on 1-benzyl-5-bromoindolin-2-one, a close structural isomer, has shown that this scaffold can be elaborated into potent VEGFR-2 inhibitors.[2] The bromine atom is used as a synthetic anchor point for Suzuki or other cross-coupling reactions to attach different aryl or heteroaryl groups, which can probe and occupy specific binding pockets in the kinase active site.

The logical application of 2-Benzyl-5-bromoisoindoline-1,3-dione follows the same strategic principle.

Caption: Role as an intermediate in a drug discovery workflow.

This workflow demonstrates how the title compound is not an end-product but a critical starting point. By varying the boronic acid (or other coupling partner), scientists can rapidly generate a multitude of analogs, each with a different substitution at the 5-position, for high-throughput screening against a panel of kinases or other targets.

Conclusion

2-Benzyl-5-bromoisoindoline-1,3-dione is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the proven therapeutic relevance of its core scaffold make it an indispensable building block. The synthetic protocols are robust and scalable, and the bromine functionality provides a gateway to vast chemical diversity. For scientists engaged in the discovery of small molecule therapeutics, particularly in oncology and neurodegenerative disease, mastering the chemistry and application of this intermediate is a valuable asset in the quest for novel and effective medicines.

References

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594. [Link]

-

5-Cyanophthalide (CAS 82104-74-3): A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. LinkedIn. [Link]

-

Al-Warhi, T., Almahli, H., Maklad, R. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

- Celgene Corporation. (2014). Processes for preparing isoindoline-1,3-dione compounds.

-

Preparation of N-4-benzocyclobutenyl 4-bromophthalimide. PrepChem.com. [Link]

- Celgene Corporation. (2014). Processes for preparing isoindoline-1,3-dione compounds.

-

Ing, H. R., & Manske, R. H. F. (1926). BENZYL PHTHALIMIDE. Organic Syntheses, 6, 12. [Link]

-

Electronic Supplementary Information (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Synthesis of N-BromoPhthalimide (+Bromine Distillation). YouTube. (2019). [Link]

- Preparation method of benzyl bromide.

-

Carvalho, M. A., Esteves, T. M., Proença, M. F., & Booth, B. L. (2004). Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines. Organic & Biomolecular Chemistry, 2(7), 1019–1024. [Link]

-

Indole Building Blocks. indole-building-blocks.com. [Link]

-

Zheng, M., Xue, W., Xue, T., & Gong, H. (2016). Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates. Organic Letters. [Link]

-

Category: 36499-49-7 - Indole Building Blocks. indole-building-blocks.com. [Link]

Sources

- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Benzyl-5-bromoisoindoline-1,3-dione - CAS:82104-06-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-BENZYL-5-BROMOISOINDOLINE-1,3-DIONE [82104-06-1] | King-Pharm [king-pharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Benzyl-5-bromoisoindoline-1,3-dione: A Key Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-5-bromoisoindoline-1,3-dione, a substituted phthalimide derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid isoindoline-1,3-dione core, combined with the reactive potential of the bromine substituent and the conformational flexibility of the benzyl group, makes it a versatile scaffold for targeting a range of biological entities. Notably, this compound has been utilized as a key intermediate in the development of novel histone deacetylase (HDAC) inhibitors, a promising class of therapeutics for the treatment of cancer and other diseases[1].

This technical guide provides a comprehensive overview of the spectral data for 2-Benzyl-5-bromoisoindoline-1,3-dione, offering researchers and drug development professionals a detailed reference for its identification, characterization, and quality control. The interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra is presented, underpinned by established spectroscopic principles and supported by detailed experimental protocols.

Molecular Structure and Key Features

The structural framework of 2-Benzyl-5-bromoisoindoline-1,3-dione is foundational to understanding its spectral characteristics. The molecule consists of a planar phthalimide ring system to which a benzyl group is attached at the nitrogen atom and a bromine atom is substituted at the 5-position of the isoindoline core.

Figure 1. Chemical structure of 2-Benzyl-5-bromoisoindoline-1,3-dione.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of 2-Benzyl-5-bromoisoindoline-1,3-dione. The following sections detail the characteristic spectral data obtained from various analytical methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of 2-Benzyl-5-bromoisoindoline-1,3-dione is characterized by distinct signals corresponding to the aromatic protons of the phthalimide and benzyl rings, as well as the benzylic methylene protons.

Table 1: ¹H NMR Spectral Data for 2-Benzyl-5-bromoisoindoline-1,3-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 | d, J = 1.8 Hz | 1H | H-4 |

| 7.79 | dd, J = 8.1, 1.8 Hz | 1H | H-6 |

| 7.68 | d, J = 8.1 Hz | 1H | H-7 |

| 7.37 - 7.27 | m | 5H | Benzyl-H |

| 4.84 | s | 2H | N-CH₂ |

Note: This data is based on the synthesis and characterization of the compound as described in Greenwood, S. (2016)[1]. The spectrum was likely recorded in CDCl₃, a common solvent for such compounds, although the specific solvent was not explicitly stated in the available abstract.

The downfield shifts of the phthalimide protons (H-4, H-6, and H-7) are attributed to the deshielding effect of the adjacent carbonyl groups and the aromatic ring current. The multiplicity of these signals (doublet and doublet of doublets) arises from the coupling between neighboring protons. The five protons of the benzyl group appear as a multiplet in the aromatic region, a common feature for monosubstituted benzene rings. The sharp singlet at 4.84 ppm corresponds to the two benzylic protons, which are chemically equivalent and do not couple with any other protons.

Figure 3. A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Benzyl-5-bromoisoindoline-1,3-dione will be dominated by strong absorption bands corresponding to the carbonyl groups of the imide functionality.

Table 4: Expected Infrared (IR) Absorption Frequencies for 2-Benzyl-5-bromoisoindoline-1,3-dione

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1770 and ~1710 | Strong | C=O stretching (imide) |

| ~1600 - 1450 | Medium | C=C stretching (aromatic) |

| ~1380 | Strong | C-N stretching (imide) |

| ~750 - 700 | Strong | C-H bending (aromatic) |

| ~600 - 500 | Medium-Strong | C-Br stretching |

The two distinct carbonyl stretching frequencies are characteristic of cyclic imides and arise from symmetric and asymmetric stretching vibrations. The presence of aromatic C=C and C-H stretching and bending vibrations confirms the aromatic nature of the compound. A band in the lower frequency region can be attributed to the C-Br stretching vibration.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

General NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Benzyl-5-bromoisoindoline-1,3-dione and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

General Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the electrospray ionization source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to optimal values.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

General Infrared (IR) Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the empty ATR crystal.

-

Sample Spectrum Collection: Collect the spectrum of the sample. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of 2-Benzyl-5-bromoisoindoline-1,3-dione presented in this guide provides a robust framework for its unambiguous identification and characterization. The detailed interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with generalized experimental protocols, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. A thorough understanding of the spectroscopic properties of this key intermediate is paramount for ensuring the quality and integrity of downstream synthetic products and for advancing the development of novel therapeutics.

References

-

Greenwood, S. (2016). Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors. [Doctoral thesis, UCL (University College London)]. UCL Discovery. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Benzyl-5-bromoisoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Benzyl-5-bromoisoindoline-1,3-dione, a member of the N-substituted phthalimide class of compounds which are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, multi-faceted analytical approach. The guide moves beyond a simple listing of methods to explain the causal logic behind experimental choices, integrating predictive analysis with foundational spectroscopic principles. It details the synthesis and subsequent structural verification through a suite of analytical techniques including mass spectrometry, infrared spectroscopy, and an in-depth nuclear magnetic resonance (NMR) spectroscopic analysis, supplemented by 2D NMR methods. While definitive experimental data for this specific molecule is not widely published, this guide establishes a robust predictive and comparative methodology, grounded in authoritative principles, to confidently ascertain its structure.

Introduction and Rationale

N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities and applications as versatile synthetic intermediates.[1] The introduction of a benzyl group at the nitrogen and a bromine atom on the phthalimide ring, as in 2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1), creates a molecule with potential for further functionalization and tailored pharmacological properties. Accurate and unambiguous structure elucidation is the bedrock of all subsequent research, from understanding reaction mechanisms to interpreting biological activity.

Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione

The most direct and common route to N-substituted phthalimides is the condensation of a primary amine with a phthalic anhydride derivative.[1] This reaction proceeds via a phthalamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable imide ring.

Proposed Synthetic Protocol

The synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione is logically achieved by the reaction of 4-bromophthalic anhydride with benzylamine in a suitable solvent that facilitates the dehydration step, such as glacial acetic acid.

-

Reaction Scheme:

-

4-Bromophthalic Anhydride + Benzylamine → 2-Benzyl-5-bromoisoindoline-1,3-dione + H₂O

-

Figure 1: Synthetic workflow for 2-Benzyl-5-bromoisoindoline-1,3-dione.

Experimental Methodology

Materials:

-

4-Bromophthalic anhydride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride.

-

Add glacial acetic acid to dissolve the anhydride.

-

Slowly add benzylamine to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

-

Dry the purified product under vacuum.

A Multi-Technique Approach to Structure Elucidation

The confirmation of the synthesized product's structure requires a synergistic application of various analytical techniques. Each method provides complementary information, and together they build a comprehensive and self-validating picture of the molecule.

Figure 2: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound. Electron Ionization (EI) is a common technique for such molecules, providing both the molecular ion and characteristic fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Formula: C₁₅H₁₀BrNO₂

-

Molecular Weight: 315.15 g/mol (for ⁷⁹Br) and 317.15 g/mol (for ⁸¹Br)

-

Expected Molecular Ion (M⁺˙): A characteristic doublet of peaks at m/z 315 and 317 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom.

Predicted Fragmentation Pattern: The fragmentation of N-benzylphthalimides is often initiated by cleavage of the benzylic C-N bond, which is one of the weaker bonds in the molecule.[2][3][4]

| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br) | Plausible Origin |

| [M-C₇H₇]⁺ | 5-Bromophthalimide radical cation | 224/226 | Loss of the benzyl radical |

| [C₇H₇]⁺ | Benzyl cation (Tropylium ion) | 91 | Cleavage of the N-CH₂ bond |

| [M-Br]⁺ | 2-Benzyl-isoindoline-1,3-dione cation | 236 | Loss of a bromine radical |

| [M-CO]⁺˙ | 287/289 | Loss of a carbonyl group | |

| [M-2CO]⁺˙ | 259/261 | Loss of both carbonyl groups |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Benzyl-5-bromoisoindoline-1,3-dione, the key signatures will be the imide carbonyl groups and the aromatic rings.[5][6]

Predicted IR Absorption Bands:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Asymmetric Stretch | Imide | ~1770 - 1790 | Strong |

| C=O Symmetric Stretch | Imide | ~1700 - 1720 | Strong |

| C-N Stretch | Imide | ~1370 - 1390 | Medium |

| C=C Stretch | Aromatic Rings | ~1600, ~1470 | Medium-Weak |

| C-H Stretch | Aromatic | ~3030 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | ~2920 - 2960 | Weak |

| C-Br Stretch | Aryl Bromide | ~500 - 600 | Medium-Strong |

The presence of two distinct, strong carbonyl peaks is highly characteristic of the phthalimide ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. 2D NMR techniques are then used to piece these together definitively.

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.[7][8][9][10]

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the purified solid in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Sample Preparation: a. Weigh the sample into a clean, dry vial. b. Add the deuterated solvent and gently agitate to dissolve the sample completely. c. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. d. Cap the NMR tube securely.

The ¹H NMR spectrum is predicted to show signals for the three distinct proton environments: the benzylic methylene protons, the protons of the benzyl aromatic ring, and the protons of the brominated phthalimide ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale |

| H-a (CH₂) | ~4.85 | Singlet (s) | 2H | - | Benzylic protons adjacent to an electronegative nitrogen atom. |

| H-b (Benzyl Ar-H) | ~7.25 - 7.40 | Multiplet (m) | 5H | - | Protons of the monosubstituted benzyl ring. |

| H-c (Phthalimide Ar-H) | ~7.70 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to the bromine atom. |

| H-d (Phthalimide Ar-H) | ~7.85 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 | Ortho and meta coupling. |

| H-e (Phthalimide Ar-H) | ~7.95 | Doublet (d) | 1H | J ≈ 2.0 | Meta to the bromine atom. |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of the electron-withdrawing bromine atom and the imide group will significantly influence the chemical shifts of the phthalimide ring carbons. Data from similar structures, such as 2-Benzyl-5-methoxyisoindoline-1,3-dione, can be used as a reference for prediction.[11]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| CH₂ | ~42 | Benzylic carbon attached to nitrogen. |

| Quaternary C (C-Br) | ~128 | Carbon directly attached to bromine. |

| Aromatic CH (Benzyl) | ~127-129 | Carbons of the benzyl ring. |

| Aromatic CH (Phthalimide) | ~125, 135, 138 | Aromatic CH carbons of the phthalimide ring, deshielded by carbonyls and bromine. |

| Quaternary C (Phthalimide) | ~132, 134 | Quaternary carbons of the phthalimide ring adjacent to carbonyls. |

| Quaternary C (Benzyl) | ~136 | Quaternary carbon of the benzyl ring. |

| C=O | ~167 | Imide carbonyl carbons, strongly deshielded. |

Rationale: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the proposed structure, especially in complex molecules.[1][12][13][14]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A COSY spectrum would show correlations between the coupled aromatic protons on the phthalimide ring (H-c, H-d, and H-e), confirming their adjacency. No cross-peaks would be expected for the benzylic CH₂ protons (a singlet) or between the two separate aromatic ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the chemical shifts of the protonated carbons by correlating the signals from the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is a powerful tool for connecting different parts of the molecule. Key expected correlations would include:

-

The benzylic CH₂ protons (H-a) to the imide carbonyl carbons and the quaternary carbon of the benzyl ring.

-

The phthalimide aromatic protons (H-c, H-d, H-e) to the imide carbonyl carbons and other carbons within the phthalimide ring.

-

Figure 3: Predicted key 2D NMR correlations.

X-ray Crystallography: The Definitive Structure

Rationale: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structure proof.

Expected Molecular Geometry: Based on the crystal structures of related compounds like 2-benzylisoindoline-1,3-dione and 2-Benzyl-5-methoxyisoindoline-1,3-dione, we can predict key structural features.[11][15]

-

The phthalimide ring system is expected to be nearly planar.

-

The benzyl ring will also be planar.

-

The most significant feature is the dihedral angle between the plane of the phthalimide system and the plane of the benzyl ring. This is predicted to be nearly orthogonal, likely in the range of 80-90 degrees. This conformation minimizes steric hindrance between the two ring systems.

Conclusion: A Self-Validating System

The structural elucidation of 2-Benzyl-5-bromoisoindoline-1,3-dione is a process of accumulating and correlating evidence from multiple analytical techniques. The proposed workflow represents a self-validating system where each piece of data supports and is supported by the others.

-

MS confirms the correct molecular weight and the presence of bromine.

-

IR confirms the presence of the key imide functional group.

-

¹H and ¹³C NMR map out the carbon-hydrogen framework and the chemical environments of each atom.

-

2D NMR definitively connects the molecular fragments established by 1D NMR.

-

X-ray Crystallography , if successful, provides the ultimate confirmation of connectivity and stereochemistry.

By following this comprehensive approach, researchers can confidently and rigorously confirm the structure of 2-Benzyl-5-bromoisoindoline-1,3-dione, providing a solid foundation for its further investigation in drug discovery and materials science.

References

-

(2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 125(30), 9204–9217. [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

-

(N.d.). NMR Sample Preparation. [Link]

-

(N.d.). How to make an NMR sample. Durham University. [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

-

Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. National High Magnetic Field Laboratory. [Link]

-

Arjunan, V., Santhanam, S., & Mohan, S. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925. [Link]

-

Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Krishnakumar, V., & John, X. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

-

Guo, Z., et al. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Kessler, H., Gehrke, M., & Griesinger, C. (1988). Two-Dimensional NMR Spectroscopy: Background and Overview of the Experiments. Angewandte Chemie International Edition in English, 27(4), 490-536. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 6(1), 225-230. [Link]

-

Indole Building Blocks. (n.d.). Category: 10242-03-2. [Link]

-

NIST. (n.d.). Phthalimide. NIST Chemistry WebBook. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

The Royal Society of Chemistry. (2013). Supporting Information - Reactions of a Tungsten-Germylyne Complex with Alcohols and Arylaldehydes. [Link]

-

Indole Building Blocks. (n.d.). Category: 66-84-2. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594–o1595. [Link]

-

Indole Building Blocks. (n.d.). Category: 1601-18-9. [Link]

-

Indole Building Blocks. (n.d.). Category: 1113-59-3. [Link]

-

Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676–680. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

- Google Patents. (n.d.).

-

El-Naggar, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]

-

Indole Building Blocks. (n.d.). Category: 436091-59-7. [Link]

-

Bruker. (n.d.). Purity of nutraceuticals and energy drinks with nmr. [Link]

-

Bruker. (n.d.). Establishing The Purity of Nutraceuticals and Energy Drinks with NMR. [Link]

Sources

- 1. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]

- 2. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. organomation.com [organomation.com]

- 11. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Principles and features of single-scan two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione from 4-bromophthalic anhydride

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione, a valuable scaffold in medicinal chemistry. The document details a robust and efficient method starting from 4-bromophthalic anhydride and benzylamine. It covers the underlying reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and a self-validating protocol grounded in established chemical principles.

Introduction

The phthalimide moiety is a privileged structure in drug discovery and organic synthesis, found in numerous bioactive compounds.[1] N-substituted phthalimides, in particular, serve as crucial intermediates for the synthesis of primary amines via the Gabriel synthesis and are integral to molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2]

2-Benzyl-5-bromoisoindoline-1,3-dione (CAS No. 82104-06-1) is a functionalized N-benzyl phthalimide derivative.[3] The presence of the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a versatile building block for constructing more complex molecular architectures. The benzyl group offers specific steric and electronic properties that can be crucial for biological activity or for directing subsequent chemical modifications.

This guide presents an authoritative protocol for the synthesis of this target compound through the direct condensation of 4-bromophthalic anhydride with benzylamine. The chosen method is a classic, high-yielding reaction that proceeds under relatively mild conditions.[4] We will explore the causality behind the selection of reagents and conditions, ensuring a deep understanding of the synthetic process.

Reaction Overview and Mechanism

The synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines is a cornerstone of organic chemistry.[5] The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by intramolecular dehydration.

Overall Reaction:

Caption: Overall synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione.

Mechanistic Pathway

The reaction is typically performed in a solvent such as glacial acetic acid, which serves both as the reaction medium and as a catalyst for the dehydration step.[1]

-

Nucleophilic Attack and Ring Opening: The reaction initiates with the nucleophilic attack of the primary amine (benzylamine) on one of the electrophilic carbonyl carbons of the 4-bromophthalic anhydride. This attack leads to the cleavage of a carbon-oxygen bond in the anhydride ring, forming a tetrahedral intermediate which quickly collapses to yield an intermediate phthalamic acid (an amic acid).

-

Intramolecular Cyclization (Dehydration): The phthalamic acid intermediate, under thermal conditions (reflux), undergoes an intramolecular nucleophilic acyl substitution. The carboxylic acid group is protonated by the acidic medium, making its carbonyl carbon more electrophilic. The amide nitrogen then attacks this carbonyl carbon, forming another tetrahedral intermediate. Elimination of a water molecule from this intermediate results in the formation of the stable five-membered imide ring. This dehydration step is the rate-determining step and is driven to completion by heat.[6]

Caption: Logical flow of the reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromophthalic anhydride | 86-90-8 | C₈H₃BrO₃ | 227.01 |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophthalic anhydride (5.0 g, 22.0 mmol).

-

Reagent Addition: To the flask, add glacial acetic acid (30 mL) and stir to dissolve the solid. Then, add benzylamine (2.36 g, 2.4 mL, 22.0 mmol) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with continuous stirring for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water to remove any residual acetic acid.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization using hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight.

Expected Yield

Yields for this reaction are typically high, often in the range of 85-95%.

Characterization and Analysis

To confirm the identity and purity of the synthesized 2-Benzyl-5-bromoisoindoline-1,3-dione, the following analytical techniques are recommended.

| Technique | Expected Results |

| Appearance | White to off-white solid powder.[7] |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, -CH₂-), δ ~7.2-7.4 (m, 5H, Ar-H of benzyl), δ ~7.6-7.9 (m, 3H, Ar-H of phthalimide). |

| IR (KBr, cm⁻¹) | ~1770 and ~1710 (C=O asymmetric and symmetric stretching of imide), ~1380 (C-N stretching).[8] |

| Mass Spec (ESI-MS) | m/z for [M+H]⁺ consistent with the molecular weight (316.15 g/mol ). |

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[9][10]

-

Reagent Hazards:

-

4-Bromophthalic anhydride: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[9][11][12]

-

Benzylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[10] It is also combustible.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

-

Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic waste before disposal.

Applications and Future Scope

2-Benzyl-5-bromoisoindoline-1,3-dione is a valuable intermediate in organic synthesis. The bromo-substituent on the phthalimide ring can be utilized in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of a library of complex molecules for screening in drug discovery programs. For instance, derivatives of this scaffold have been explored for their potential as anticancer agents.[13][14]

Conclusion

This guide has detailed an efficient and reliable protocol for the synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione from readily available starting materials. By understanding the underlying chemical principles, from the reaction mechanism to the purification techniques, researchers can confidently reproduce this synthesis. The emphasis on safety, characterization, and the scientific rationale behind each step provides a comprehensive and self-validating framework for its successful implementation in a laboratory setting.

References

-

ResearchGate. (2025). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

-

Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from [Link]

-

PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2018). 4-Bromophthalic anhydride Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride.

-

European Patent Office. (1991). EP 0429040 A2 - Process for the preparation of 4-bromophthalic anhydride. Retrieved from [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 2-Benzyl-5-bromoisoindoline-1,3-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Retrieved from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-Benzyl-5-bromoisoindoline-1,3-dione | 82104-06-1 [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. printo.2promojournal.com [printo.2promojournal.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. capotchem.cn [capotchem.cn]

- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 14. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Benzyl-5-bromoisoindoline-1,3-dione